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Compound Name: P160 peptide

Cat. No.: B15586047 Get Quote

P160 Peptide: A Comparative Analysis Against
Current Targeted Cancer Therapies
A comprehensive guide for researchers and drug
development professionals evaluating the potential
of the P160 peptide in targeted cancer therapy. This
document provides a comparative benchmark of
P160 against established treatments for breast and
neuroblastoma cancers, supported by available
preclinical data.
The P160 peptide (VPWMEPAYQRFL) is a dodecapeptide identified through phage display

technology that has demonstrated specificity for breast and neuroblastoma cancer cells.[1][2]

Its potential as a targeted therapy lies in its ability to selectively bind to Keratin 1 (KRT1), a

protein found to be overexpressed on the surface of certain cancer cells.[3] This guide provides

a comparative analysis of P160 against current standards of care for HER2-negative breast

cancer and neuroblastoma, offering a summary of its performance based on preclinical data.
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For a clear comparison, the following tables summarize the available quantitative data for the

P160 peptide and current standard-of-care targeted therapies. It is important to note that direct

head-to-head comparative studies are limited, and the data presented is collated from various

independent studies.

Table 1: In Vitro Efficacy Data

Therapy Target
Cancer
Type

Cell Line IC50 / Kd Citation(s)

P160 Peptide
Keratin 1

(KRT1)

Breast

Cancer
MDA-MB-435 IC50: 0.6 µM [1]

Keratin 1

(KRT1)

Breast

Cancer
MCF-7 Kd: ~1.1 µM [3]

ALK

Inhibitors
ALK

Neuroblasto

ma
CLB-GE

Crizotinib:

240 nM, PF-

06463922: 25

nM

[4]

ALK
Neuroblasto

ma
CLB-BAR

Crizotinib:

157 nM, PF-

06463922: 16

nM

[4]

ALK
Neuroblasto

ma
CLB-BAR

Alectinib:

70.8 nM
[5]

ALK
Neuroblasto

ma
CLB-GE

Alectinib:

84.4 nM
[5]

PARP

Inhibitors
PARP

Breast

Cancer

(BRCA-

mutant)

Multiple

Varies by

inhibitor and

cell line

[6][7]

CDK4/6

Inhibitors
CDK4/6

Breast

Cancer

(HR+/HER2-)

Multiple

Varies by

inhibitor and

cell line

[8][9]
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Table 2: In Vivo Biodistribution Data (Tumor Uptake)

Therapy
Cancer
Type

Animal
Model

Tumor
Uptake
(%ID/g)

Time Point Citation(s)

¹³¹I-labeled

P160

Breast

Cancer

Nude mice

with MDA-

MB-435

xenografts

Higher than

most organs
Not specified [1]

¹³¹I-labeled

P160

Neuroblasto

ma

Nude mice

with WAC 2

xenografts

Higher than

most organs
Not specified [2]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Direct

comparative biodistribution data for standard-of-care small molecule inhibitors in similar models

was not readily available in the searched literature.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by P160 and current

standard-of-care therapies.
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P160 peptide mechanism of action.

P160 exerts its effect by binding to cell-surface Keratin 1, which is overexpressed in certain

cancer cells.[10][11][12][13] This binding is thought to trigger receptor-mediated endocytosis,

allowing for the internalization of P160 and any conjugated therapeutic payload, ultimately

leading to cancer cell death.[1]
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Mechanisms of standard therapies for HER2-negative breast cancer.

In BRCA-mutant breast cancers, PARP inhibitors exploit the concept of synthetic lethality.[14]

By blocking the repair of single-strand DNA breaks by PARP, they lead to the accumulation of
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double-strand breaks that cannot be repaired in cells with deficient homologous recombination

(due to BRCA mutations), resulting in cell death.[14] CDK4/6 inhibitors, used in HR+/HER2-

breast cancer, block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell

cycle progression from the G1 to the S phase and inducing cell cycle arrest.[9]
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Mechanisms of standard therapies for neuroblastoma.

ALK inhibitors are effective in neuroblastomas harboring ALK mutations or amplifications by

blocking the constitutively active ALK tyrosine kinase and its downstream pro-survival signaling

pathways.[15] Anti-GD2 monoclonal antibodies like Dinutuximab target the GD2 ganglioside,
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which is highly expressed on neuroblastoma cells.[16][17] This binding initiates an immune

response through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-

dependent cytotoxicity (CDC), leading to tumor cell lysis.[16][17]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of P160 are crucial for the

replication and validation of findings. Below are generalized methodologies based on the

available literature.

In Vitro Peptide Binding Assay

This assay determines the binding affinity of the P160 peptide to cancer cells.

Cell Culture: Culture breast cancer (e.g., MDA-MB-435, MCF-7) or neuroblastoma (e.g.,

WAC 2) cell lines in appropriate media and conditions until they reach 70-80% confluency.

Peptide Labeling: Radiolabel the P160 peptide with an appropriate isotope (e.g., ¹²⁵I)

following standard protocols.

Binding Reaction: Incubate the cultured cells with increasing concentrations of the

radiolabeled P160 peptide in a suitable binding buffer for a specified time at a controlled

temperature (e.g., 1 hour at 37°C).

Competition Assay: To determine binding specificity, perform parallel experiments where a

high concentration of unlabeled P160 peptide is added along with the radiolabeled peptide

to compete for binding sites.

Washing: After incubation, wash the cells multiple times with ice-cold buffer to remove

unbound peptide.

Cell Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using

a gamma counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the

presence of excess unlabeled peptide) from the total binding. Determine the dissociation
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constant (Kd) or the half-maximal inhibitory concentration (IC50) by fitting the data to a

saturation binding curve using appropriate software.
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Workflow for in vitro peptide binding assay.
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In Vivo Biodistribution Study

This study evaluates the tumor-targeting ability and organ distribution of the P160 peptide in

an animal model.

Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by

subcutaneously injecting a suspension of cancer cells (e.g., MDA-MB-435 or WAC 2). Allow

the tumors to grow to a suitable size.

Peptide Administration: Radiolabel the P160 peptide with a suitable imaging isotope (e.g.,

¹³¹I). Inject a defined amount of the radiolabeled peptide into the tumor-bearing mice,

typically via the tail vein.

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24

hours).

Organ Harvesting: Dissect and collect major organs (e.g., tumor, blood, liver, kidneys,

spleen, lungs, heart, muscle, bone).

Radioactivity Measurement: Weigh each organ and measure the radioactivity in each sample

using a gamma counter.

Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g)

for each organ. This is determined by dividing the radioactivity in the organ by the total

injected radioactivity and normalizing to the organ's weight.

Data Analysis: Compare the tumor uptake to that of other organs to assess the tumor-

targeting efficacy.
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Workflow for in vivo biodistribution study.
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The P160 peptide demonstrates promise as a targeting moiety for the delivery of therapeutic

agents to breast and neuroblastoma cancer cells that overexpress Keratin 1. The available

preclinical data indicates specific binding and favorable in vivo tumor accumulation. However,

to fully assess its potential and benchmark it against current standards of care, further research

is required. Specifically, direct comparative studies evaluating the efficacy of P160-drug

conjugates against approved targeted therapies in relevant preclinical models are necessary.

Additionally, a more in-depth understanding of the downstream signaling events following P160

binding to KRT1 will be crucial for elucidating its complete mechanism of action and identifying

potential biomarkers for patient selection. The data and protocols presented in this guide

provide a foundational framework for researchers and drug development professionals to

design future studies aimed at advancing P160 towards clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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